Stains-all
Description
Contextualization of Stains-all as a Cationic Carbocyanine Dye
This compound is chemically classified as a cationic carbocyanine dye. medchemexpress.comwikipedia.orgabcam.comtargetmol.comontosight.ai This structure contributes to its properties and its interaction with biological molecules. Carbocyanine dyes are synthetic dyes characterized by a polymethine chain linking two heterocyclic rings. The cationic nature of this compound means it carries a positive charge, which is fundamental to its mechanism of action in biological staining. medchemexpress.comwikipedia.orgabcam.comtargetmol.comontosight.airesearchgate.net
Role in Contemporary Biochemistry and Molecular Biology Research
In contemporary research, this compound is utilized for detecting and quantifying various biomolecules, including proteins, nucleic acids, and anionic polysaccharides. wikipedia.orgontosight.ai Its application is particularly noted in gel electrophoresis techniques, such as SDS-PAGE and agarose (B213101) gel electrophoresis, where it facilitates the visualization and identification of separated molecules. wikipedia.org this compound has been described as an ideal dye for visualizing and identifying proteins on polyacrylamide gels, capable of differentiating between highly acidic proteins and less acidic ones. abcam.comabcam.cnchemicalbook.com It has also been used as a probe to study the structural features of calcium-binding proteins like calmodulin and calsequestrin. medchemexpress.comtargetmol.com
Overview of this compound's Unique Metachromatic Properties in Biomolecular Detection
One of the most distinctive features of this compound is its metachromatic property. wikipedia.org Metachromasia is the phenomenon where a single dye exhibits different colors when bound to different tissue components or molecules. slideshare.netstainsfile.com In the case of this compound, the color it imparts depends on the type of molecule it interacts with. This differential staining allows for the distinction of various biomolecules within a single sample. For instance, highly anionic proteins tend to stain blue, proteoglycans may appear purple, and other anionic proteins stain pink. wikipedia.org Nucleic acids also show differential staining, with RNA typically staining bluish-purple and DNA staining blue. wikipedia.orgabcam.comabcam.cnchemicalbook.com This ability to produce different colors based on the substrate's chemical nature is invaluable for identifying and differentiating various classes of biomolecules in complex biological samples.
Historical Trajectory of Staining Reagents in Biological Sciences
The use of staining reagents in biological sciences dates back centuries, with early pioneers employing natural dyes to visualize microscopic structures. nih.gov The development of synthetic dyes in the 19th century revolutionized biological staining, providing a wider range of colors and improved consistency. nih.gov Early staining procedures were often focused on coloring the cell nucleus and cytoplasm. unibas.ch Over time, numerous staining techniques were developed to highlight specific cellular components, aid in evaluating disease states, and identify pathogenic organisms. unibas.ch The challenges in obtaining consistent and high-quality dyes led to the establishment of organizations dedicated to certifying biological stains, ensuring their reliability for research and diagnostic purposes. biologicalstaincommission.orgwikipedia.org This historical progression from simple natural dyes to sophisticated synthetic stains like this compound reflects the increasing need for precise and differential visualization in biological research.
Differential Staining Properties of this compound
| Biomolecule Type | Observed Color with this compound |
| Highly Anionic Proteins | Blue |
| Anionic Proteins | Pink |
| Proteoglycans | Purple |
| RNA | Bluish-purple |
| DNA | Blue |
| Sialoglycoproteins | Blue chemicalbook.com |
| Ca²⁺-binding proteins | Deep blue to violet chemicalbook.com |
| Lipids | Yellow-orange chemicalbook.com |
Detection Limits on Polyacrylamide Gels
| Biomolecule Type | Detection Limit |
| Phosphoproteins | Below 1 ng (after one hour) wikipedia.org |
| Anionic Polysaccharides | 10-500 ng wikipedia.org |
| RNA | 90 ng wikipedia.orgchemicalbook.com |
| DNA | 3 ng wikipedia.orgchemicalbook.com |
Comparison of Staining Intensity with Coomassie Blue
| Protein Type | This compound vs. Coomassie Blue Staining Intensity Ratio |
| Calsequestrin | 1.3 medchemexpress.comtargetmol.com |
| Calmodulin | 2.0 medchemexpress.comtargetmol.com |
| Troponin C | 1.4 medchemexpress.comtargetmol.com |
| S-100 | 2.2 medchemexpress.comtargetmol.com |
| Ca²⁺-binding proteins | 50 to 100% more intense abcam.comabcam.cn |
Principles of this compound Binding to Anionic Substrates
This compound, being a cationic dye, exhibits a strong affinity for negatively charged molecules. This forms the basis of its staining mechanism.
Electrostatic Interactions with Negatively Charged Functional Groups (e.g., sulfate (B86663), carboxyl)
The primary driving force behind this compound binding is the electrostatic attraction between the positively charged dye molecule and negatively charged functional groups present on biomolecules. These anionic groups commonly include sulfate and carboxyl groups found in various macromolecules capes.gov.brclinicalpub.com. For instance, glycosaminoglycans (GAGs), which are negatively charged polysaccharides, contain sulfate and carboxyl groups that facilitate electrostatic interactions with cationic dyes like Alcian blue and potentially this compound capes.gov.brrpi.edunih.gov. Similarly, proteins possess negatively charged carboxyl groups from aspartic and glutamic acid residues, and nucleic acids have negatively charged phosphate (B84403) groups in their backbone, all of which can interact electrostatically with cationic stains clinicalpub.comconicet.gov.artandfonline.com. The strength of ionic bonds, or electrostatic interactions, is a significant factor in histological staining, arising from the attraction between opposite charges of the dye and the tissue clinicalpub.comconicet.gov.ar. High salt concentrations can inhibit this staining by competing with the dye for anionic binding sites conicet.gov.ar.
Influence of Biomolecular Charge Density on Staining Characteristics
The density and distribution of negative charges on a biomolecule significantly influence how this compound binds and the resulting staining characteristics. Highly anionic proteins, for example, tend to stain blue with this compound, while other proteins may stain red or pink researchgate.netwikipedia.org. Proteoglycans, which have a high density of negative charges due to their glycosaminoglycan chains, stain purple wikipedia.org. This differential staining based on charge density allows this compound to distinguish between different types of biomolecules on techniques like gel electrophoresis wikipedia.org. The ionization state of tissue components, which is pH sensitive, also affects the binding of ionic dyes, as it influences the availability of charged groups for interaction conicet.gov.ar.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethyl-2-[3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N2S2.BrH/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28;/h6-19H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBRYMWMMKKRGC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884385 | |
| Record name | Stains-all | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7423-31-6 | |
| Record name | Stains-all | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtho[1,2-d]thiazolium, 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propen-1-yl]-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stains-all | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-methyl-1-propenyl]naphtho[1,2-d]thiazolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Data Table: Staall Staining Colors of Various Biomolecules
Spectroscopic Changes Upon this compound-Biomolecule Complex Formation
The binding of this compound to biomolecules induces changes in its spectroscopic properties, particularly in its absorption and fluorescence spectra. These changes provide valuable information about the binding event and the nature of the biomolecule.
Analysis of Absorption Spectrum Shifts in this compound Complexes
Upon binding to anionic substrates, this compound undergoes shifts in its absorption spectrum. This metachromatic property, where the dye changes color depending on its environment and the molecule it interacts with, is a key feature of this compound wikipedia.org. For instance, the interaction of this compound with Ca²⁺-binding proteins has been shown to change the absorption spectrum of the dye researchgate.net. The dye-protein complex absorbed maximally at 615 nm, reflecting the binding of individual dye molecules at anionic sites researchgate.net. In aqueous solution, this compound also interacted with undenatured Ca²⁺-binding proteins, forming a complex absorbing maximally at 600 nm researchgate.net. These shifts in the absorption spectrum allow for the detection and quantification of the bound biomolecule ontosight.ai. The binding of substituents to the chromophore structure of a compound can change the position and intensity of its absorption band upi.edu.
Characterization of Fluorescence Enhancement in this compound-Nucleic Acid Complexes
This compound exhibits a significant increase in fluorescence intensity when bound to nucleic acids like DNA and RNA researchgate.netresearchgate.net. This fluorescence enhancement makes this compound and its isomer iso-Stains-all useful as fluorescent probes for detecting nucleic acids in homogeneous assays researchgate.netresearchgate.net. While iso-Stains-all shows higher fluorescence enhancement with dsDNA, this compound exhibits a notable enhancement in the presence of RNA researchgate.net. Both dyes show increased fluorescence enhancement when bound to AT-rich polynucleotides compared to GC-containing ones researchgate.net. The fluorescence properties of this compound are not significantly affected by the presence of proteins researchgate.netresearchgate.net. This property, coupled with the substantial fluorescence increase upon binding, contributes to the high sensitivity of cyanine (B1664457) dyes, including those structurally related to this compound, for nucleic acid staining thermofisher.comfishersci.se.
Conformational Sensitivity of this compound Binding
This compound binding can be sensitive to the conformation of the biomolecule. The specific color induced by this compound can reflect the structural status of the binding region within a protein nih.govcore.ac.uk. For example, studies with eye lens proteins called crystallins have shown that this compound is responsive to the conformational status of its binding site nih.gov. A binding region with a globular conformation may induce the J-band of the dye, typically near 630 nm, while a helical or rod-like conformation may generate the γ-band, around 500-510 nm nih.govcore.ac.ukplos.org. The interaction of this compound with calcium-binding proteins, such as calmodulin, has also demonstrated that the dye can serve as a probe to study the structural features of their calcium-binding sites core.ac.ukplos.orgmedchemexpress.com. The ability of calcium to replace this compound from these binding sites further supports the notion that the dye interacts within these specific regions core.ac.ukscispace.com. Changes in protein conformation upon ligand binding can be associated with detectable absorbance changes uniroma1.it.
Differential Spectroscopic Signatures Correlating with Protein Structural Motifs (e.g., globular domains, helical stretches, EF-hand structures)
The metachromasia exhibited by this compound upon binding to proteins provides differential spectroscopic signatures that correlate with specific protein structural motifs. nih.govcore.ac.uk The color of the dye-protein complex, and thus its absorption spectrum, is dictated by the conformation of the binding site. nih.gov
J-band: This band, typically observed in the 600-650 nm region, is activated when this compound binds to a globular or compact conformation of a protein, specifically to anionic sites within these domains. nih.govcore.ac.ukcore.ac.uk
Gamma-band: This band, appearing around 500-510 nm, is induced when the dye binds to a long and exposed helical region of a protein. nih.govcore.ac.ukcore.ac.uk
Studies on calcium-binding proteins (CaBPs) have provided significant insights into these differential signatures. For example, beta-crystallin and parvalbumin induce only the J-band, consistent with this compound binding to a globular domain. nih.govcore.ac.uk In contrast, delta-crystallin induces only the gamma-band, indicating binding to a helical stretch. nih.govcore.ac.uk Calmodulin (CaM) and troponin C (TnC), which contain EF-hand motifs, can generate both the J and gamma bands depending on the conditions and the specific binding site. core.ac.uk
The interaction of this compound with EF-hand structures, a common calcium-binding motif consisting of a helix-loop-helix topology, further illustrates this point. wikipedia.orgyokohama-cu.ac.jp this compound has been used as a probe to study the structural features of individual calcium-binding sites within CaBPs like calmodulin. core.ac.ukmedchemexpress.com Peptides corresponding to calcium-binding sites of CaM have been shown to bind this compound and induce a circular dichroism (CD) band in the J-band region, which is abolished upon calcium addition. core.ac.uk This indicates that this compound can report on the conformation of these calcium-binding loops.
The differential staining properties of this compound for various calcium-binding proteins compared to Coomassie blue also highlight its sensitivity to structural nuances. medchemexpress.com
Here is a summary of the spectroscopic signatures observed with different protein structures:
| Protein Structural Motif | This compound Spectroscopic Signature | Approximate Wavelength Range (nm) |
| Globular Domain | J-band | 600-650 |
| Helical Stretch | Gamma-band | 500-510 |
| EF-hand structures | J-band and/or Gamma-band | 600-650 and/or 500-510 |
Ligand-Induced Conformational Changes and this compound Binding Modulation
Ligand binding to a protein can induce conformational changes, which in turn can modulate the binding of this compound. nih.govelifesciences.orgpnas.orgelifesciences.orgresearchgate.net This is particularly evident in calcium-binding proteins where calcium binding affects the protein's conformation and its interaction with this compound. core.ac.ukcore.ac.uk
For instance, the binding of calcium to beta- and delta-crystallins alters their conformations. core.ac.uk In the case of calmodulin and peptides corresponding to its calcium-binding sites, the addition of calcium abolishes the CD band induced by this compound in the J-band region, indicating that calcium binding competes with or alters the this compound binding site conformation. core.ac.uk
Studies on the activation segment of pig procarboxypeptidase A, which contains regions structurally related to EF-hand motifs, show that the binding of Tb3+ ions competes with the binding of this compound. scispace.com This suggests that Tb3+ binding to the EF-hand-like sites modulates this compound binding, likely through conformational changes induced by the ligand. scispace.com
The ability of this compound to serve as a probe for ligand-induced conformational changes underscores its utility in studying protein dynamics and the interplay between ligand binding and structural transitions. core.ac.ukelifesciences.orgpnas.orgelifesciences.orgresearchgate.net
Advanced Methodologies for Staall Application in Biomolecular Analysis
Stains-all in Gel Electrophoretic Systems
The cationic carbocyanine dye, this compound, serves as a versatile tool in biomolecular analysis due to its metachromatic properties, enabling the differential staining of various macromolecules based on their anionic characteristics. This section explores its application in both polyacrylamide and agarose (B213101) gel electrophoresis for the resolution and visualization of proteins and nucleic acids, respectively.
Polyacrylamide Gel Electrophoresis (PAGE) for Protein Resolution
This compound is particularly valuable in PAGE for the visualization and characterization of proteins that are poorly resolved by other common staining methods like Coomassie Brilliant Blue or silver staining. nih.gov Its ability to impart different colors to various proteins based on their acidity and post-translational modifications allows for more nuanced analysis.
This compound exhibits a distinct differential staining pattern for anionic proteins. nih.gov Highly acidic proteins, such as phosphoproteins, stain a characteristic blue color, while less acidic proteins appear pink. nih.govbiomol.com This property is invaluable for the identification of proteins with a high content of acidic amino acid residues or those that have undergone phosphorylation. For instance, Ca2+-binding proteins like calsequestrin, calmodulin, and troponin C, which are known to be highly anionic, all stain a dark blue or purple with this compound, in contrast to the majority of other proteins which stain red or pink. nih.gov
The interaction between the dye and the anionic sites on these proteins leads to a shift in the absorption spectrum of the dye, which is the basis for the color differentiation. nih.gov Research has shown that for certain phosphoproteins, such as α-casein, β-casein, and phosvitin, an improved this compound protocol can enhance detection sensitivity significantly. nih.gov A combination of this compound with silver nitrate (B79036) has also been developed to address the dye's inherent low sensitivity and instability to light, resulting in a more than fivefold increase in sensitivity for phosphoproteins like osteopontin (B1167477) and bone sialoprotein. nih.gov
Table 1: Differential Staining of Proteins with this compound in PAGE
| Protein Type | This compound Color | Examples |
|---|---|---|
| Highly Anionic / Phosphoproteins | Blue | Osteopontin, Bone Sialoprotein, Phosvitin, Calsequestrin nih.govnih.govnih.gov |
| Less Acidic Proteins | Pink/Red | General proteins nih.govnih.gov |
| Proteoglycans | Purple | --- |
Standard protein staining methods are often inefficient for the detection of highly glycosylated proteins like proteoglycans and some glycoproteins due to steric hindrance from the carbohydrate moieties. gbiosciences.comspringernature.com this compound overcomes this limitation by binding to the anionic groups present on these molecules, allowing for their effective visualization. Intact proteoglycans, for example, stain a distinct purple color with this compound. nih.gov
This differential staining is not only qualitative but can also be quantitative. Densitometric analysis of gels stained with this compound, particularly when enhanced with a subsequent silver stain, has been shown to have a linear relationship with the amount of protein present. For instance, quantification of osteopontin, a glycoprotein, has been demonstrated over a range of 0.25 to 50 ng. nih.gov This makes this compound a useful tool for both the identification and quantification of specific classes of glycoproteins and proteoglycans in complex biological samples.
Agarose Gel Electrophoresis for Nucleic Acid Separation
This compound is also an effective dye for the visualization of nucleic acids in agarose gels, offering the advantage of distinguishing between DNA and RNA based on the color produced. wikipedia.org This capability is particularly useful in applications where the simultaneous analysis of both types of nucleic acids is required.
When applied to agarose gels, this compound imparts a blue color to DNA molecules, while RNA molecules are stained a bluish-purple. biomol.comwikipedia.org This colorimetric distinction allows for the ready identification and differentiation of DNA and RNA species within the same gel, a feature not offered by many common nucleic acid stains like ethidium (B1194527) bromide. This metachromatic property arises from the differential interaction of the dye with the distinct helical structures and chemical compositions of DNA and RNA.
Table 2: this compound for Nucleic Acid Detection and Differentiation
| Nucleic Acid | This compound Color |
|---|---|
| DNA | Blue biomol.comwikipedia.org |
| RNA | Bluish-Purple biomol.comwikipedia.org |
The sensitivity of this compound for nucleic acid detection is a critical parameter for its application. The detection limit for DNA is reported to be as low as 3 ng, while for RNA, the detection limit is around 90 ng. biomol.comwikipedia.org This indicates a significantly higher sensitivity for DNA compared to RNA. It is important to note that this compound is sensitive to light, and therefore, staining procedures should be performed in the dark and the gels photographed immediately after staining to ensure optimal results. biomol.comwikipedia.org
Table 3: Sensitivity Thresholds of this compound for Nucleic Acids
| Nucleic Acid | Detection Limit (in ng) |
|---|---|
| DNA | 3 biomol.comwikipedia.org |
| RNA | 90 biomol.comwikipedia.org |
This compound in Spectrophotometric and Homogeneous Assays
This compound, a cationic carbocyanine dye, exhibits unique spectral properties that make it a valuable tool in spectrophotometric and homogeneous assays for biomolecular analysis. Its utility stems from its metachromatic nature, where the dye's color and maximum light absorbance change upon binding to specific anionic macromolecules in solution. This phenomenon allows for the development of simple, wash-free (homogeneous) assays where the presence and quantity of a target biomolecule can be determined by measuring the color change with a spectrophotometer.
The quantitative application of this compound in solution is based on the principle of metachromasia, a characteristic change in the dye's color when it binds to substances known as chromotropes. wikipedia.org This effect is particularly pronounced with molecules that have a high density of anionic charges, such as nucleic acids, glycosaminoglycans, and certain calcium-binding proteins. wikipedia.orgmedchemexpress.com In an aqueous solution, monomeric this compound has a specific absorption maximum. When it encounters a polyanionic biomolecule, the dye molecules aggregate along the molecule's surface. This stacking of dye molecules alters their electronic orbitals, causing a hypsochromic shift (a shift to a shorter wavelength) in the maximum absorbance (λmax) of the solution. wikipedia.orgresearchgate.net
This spectral shift is the basis for a direct, colorimetric method of quantification. By measuring the absorbance of the solution at a specific wavelength corresponding to the bound or unbound form of the dye, the concentration of the target biomolecule can be determined. For example, a method for studying Ca²⁺-binding proteins in solution involves adding the protein to a this compound solution and measuring the change in absorbance at 600 nm using a spectrophotometer. medchemexpress.com Because the spectral change is dependent on the formation of the dye-biomolecule complex, there is no need to separate the free dye from the bound dye, making it a true homogeneous assay.
The specific color change is dependent on the nature of the biomolecule, allowing for differential detection. Research has established distinct color profiles for various classes of biomolecules when stained with this compound. aatbio.com This differential staining allows for tailored spectrophotometric assays depending on the target analyte.
| Biomolecule Class | Observed Color with this compound | Spectrophotometric Implication |
|---|---|---|
| DNA | Blue aatbio.com | Shift in λmax to the blue region of the spectrum. |
| RNA | Bluish-Purple aatbio.com | Distinct spectral shift, differing slightly from DNA. |
| Anionic Proteins (General) | Red / Pink medchemexpress.com | Shift in λmax to the red region of the spectrum. |
| Highly Anionic Proteins (e.g., Calmodulin, Calsequestrin) | Blue medchemexpress.com | Significant hypsochromic shift, similar to nucleic acids. |
| Glycosaminoglycans (GAGs) & Acid Polysaccharides | Purple to Blue | Strong metachromatic shift, basis for GAG quantification assays. wikipedia.org |
Beyond its colorimetric properties, this compound can also function as a fluorescent probe for nucleic acid detection. Like other cyanine (B1664457) dyes, its fluorescence is significantly enhanced upon binding to macromolecules, particularly DNA and RNA. thermofisher.com In its free state in an aqueous solution, the dye has very low intrinsic fluorescence. thermofisher.com However, when it binds to nucleic acids, its molecular structure becomes more rigid, and it is protected from the quenching effects of the aqueous environment. This leads to a substantial increase in its fluorescence quantum yield, making it a useful tool for quantifying nucleic acids in solution. thermofisher.comgene-quantification.de
The utility of a fluorescent probe is defined by its excitation and emission wavelengths, its binding affinity for the target, and the degree of fluorescence enhancement upon binding. Research has shown that this compound binds with very high affinity to specific DNA structures, such as immobile four-arm junctions, with a dissociation constant (Kd) estimated to be below 45 nM. nih.gov This affinity is more than two orders of magnitude tighter than that of other common DNA stains like ethidium bromide, indicating a strong and stable interaction. nih.gov This strong binding is a key characteristic for a sensitive fluorescent probe.
Homogeneous assays using this compound are possible because only the dye bound to nucleic acids produces a significant fluorescent signal. youtube.com This eliminates the need for wash steps to remove unbound dye, simplifying quantification protocols for applications like PCR product analysis or nucleic acid sample quantification in microplates. Protocols for fluorescence detection with this compound specify excitation and emission wavelengths in the red region of the spectrum. targetmol.com
| Fluorescence Property | Reported Value / Characteristic for this compound | Significance in Nucleic Acid Detection |
|---|---|---|
| Excitation Wavelength (λex) | ~630 nm targetmol.com | Allows for excitation with common red laser or light sources, minimizing background fluorescence from other biomolecules. |
| Emission Wavelength (λem) | ~650 nm targetmol.com | Emission in the red region of the spectrum is advantageous for avoiding autofluorescence from biological samples. |
| Binding Affinity (Kd) | <45 nM (for branched DNA) nih.gov | Indicates very strong and stable binding to DNA, which is crucial for high-sensitivity detection. |
| Principle of Detection | Fluorescence enhancement upon binding | The dye is largely non-fluorescent when free in solution but fluoresces brightly when bound to nucleic acids, enabling "mix-and-read" assays. thermofisher.comgene-quantification.de |
Specificity and Selectivity Profiles of Staall
Discrimination between Major Classes of Biomolecules
Stains-all can distinguish between major classes of biomolecules, including nucleic acids, proteins, and anionic polysaccharides, based on the resulting color of the stained complex wikipedia.orgbiomol.comaatbio.cominterchim.frpolysciences.comkyforabio.com.
Distinct Staining Outcomes for Nucleic Acids (DNA vs. RNA)
This compound provides distinct staining colors for DNA and RNA, allowing for their differentiation in gels. DNA typically stains blue with this compound, while RNA stains bluish-purple wikipedia.orgbiomol.comaatbio.cominterchim.frpolysciences.com. The detection limit for DNA (e.g., a 123 BP fragment of pBR322/Hae III digest) can be as low as 3 ng on a polyacrylamide gel, while the detection limit for tRNA is around 90 ng biomol.comaatbio.cominterchim.fr.
Here is a table summarizing the staining outcomes for nucleic acids:
| Biomolecule | Staining Color (this compound) | Detection Limit (Polyacrylamide Gel) |
| DNA | Blue | 3 ng (e.g., 123 BP fragment) biomol.comaatbio.cominterchim.fr |
| RNA | Bluish-purple | 90 ng (tRNA) biomol.comaatbio.cominterchim.fr |
Varied Staining Patterns for Protein Subclasses (e.g., highly anionic, less acidic, phosphoproteins, calcium-binding proteins)
This compound demonstrates varied staining patterns for different protein subclasses, which is particularly useful in polyacrylamide gel electrophoresis wikipedia.orgbiomol.com. Highly anionic proteins tend to stain blue, while less acidic proteins typically stain red or pink wikipedia.orgbiomol.comnih.gov. Proteoglycans are often stained purple wikipedia.orgbiomol.comnih.gov.
This compound is a convenient probe for studying calcium-binding proteins (CaBPs) like calmodulin (CaM), calsequestrin, troponin C, and S-100. These proteins stain dark blue or purple with this compound, in contrast to the red or pink staining observed for most other proteins medchemexpress.comglpbio.comnih.govresearchgate.nettargetmol.com. This compound staining of these calcium-binding proteins can be 50-100% more intense than Coomassie blue staining, and the blue staining allows for their detection in complex mixtures like muscle extracts glpbio.comnih.govresearchgate.net.
Phosphoproteins, which are a type of anionic protein due to the negatively charged phosphate (B84403) groups, can also be detected with this compound wikipedia.orgnih.govnih.gov. An improved this compound staining method has been developed that allows for the selective detection of phosphoproteins with high sensitivity, down to 0.5-1 ng for proteins like α-casein, β-casein, or phosvitin nih.gov. This improved method offers significantly higher sensitivity compared to the original this compound stain and is comparable to other specialized phosphoprotein stains nih.gov.
Here is a table summarizing the staining outcomes for protein subclasses:
| Protein Subclass | Staining Color (this compound) | Notes |
| Highly Anionic Proteins | Blue | wikipedia.orgbiomol.comnih.gov |
| Less Acidic Proteins | Red or Pink | wikipedia.orgbiomol.commedchemexpress.comglpbio.com |
| Proteoglycans | Purple | wikipedia.orgbiomol.comnih.gov |
| Calcium-Binding Proteins | Dark Blue or Purple | Includes calsequestrin, calmodulin, troponin C, S-100 medchemexpress.comglpbio.comnih.govresearchgate.nettargetmol.com |
| Phosphoproteins | Detectable | Improved methods enhance sensitivity wikipedia.orgnih.govnih.gov |
Identification of Anionic Polysaccharides (e.g., glycosaminoglycans, lipopolysaccharides, hyaluronic acid, dermatan sulfate (B86663), heparin, heparan sulfate, chondroitin (B13769445) sulfate)
This compound is effective in staining anionic polysaccharides, including glycosaminoglycans (GAGs) and lipopolysaccharides wikipedia.orgbiomol.commedchemexpress.comkyforabio.comnih.govresearchgate.net. This is due to the electrostatic interaction between the cationic dye and the anionic groups present in these molecules researchgate.netleicabiosystems.com.
Specific anionic polysaccharides stained by this compound include hyaluronic acid, dermatan sulfate, heparin, heparan sulfate, and chondroitin sulfate wikipedia.orgbiomol.commedchemexpress.comnih.govresearchgate.netsapphirebioscience.com. Hyaluronic acid, being an anionic polysaccharide, binds to this compound researchgate.net. A sensitive method utilizing sequential staining with toluidine blue followed by this compound has been developed for visualizing glycosaminoglycans resolved by agarose (B213101) gel electrophoresis, capable of detecting as little as 10 ng of a single species nih.govresearchgate.net. This method is applicable to complex GAGs and nonsulfated polyanions like hyaluronate nih.govresearchgate.net.
Here is a table summarizing the staining outcomes for anionic polysaccharides:
| Polysaccharide Type | Examples | Staining Outcome (this compound) |
| Anionic Polysaccharides | Glycosaminoglycans, Lipopolysaccharides | Stained |
| Specific Anionic Polysaccharides | Hyaluronic acid, Dermatan sulfate, Heparin, Heparan sulfate, Chondroitin sulfate | Stained wikipedia.orgbiomol.commedchemexpress.comnih.govresearchgate.netsapphirebioscience.com |
Impact of Biomolecule Structural Features on this compound Specificity
The interaction of this compound with biomolecules and the resulting staining characteristics can be influenced by the structural features of the molecules.
Influence of DNA Secondary and Tertiary Structure on Staining Efficiency
The staining of nucleic acids by dyes can be dependent on their secondary and tertiary structure carlroth.com. While some dyes intercalate into the DNA base stack, this compound's interaction with DNA, particularly branched DNA, suggests a preference for specific structural features. This compound has been shown to interact preferentially at the branch point of a four-arm DNA structure nih.gov. This interaction is notably tighter than that of intercalating dyes like ethidium (B1194527) nih.gov. Footprinting experiments indicate that this compound can induce an asymmetric distortion near the branch in the major grooves of the DNA double helix nih.gov. Luminescent studies also suggest that the interaction with nucleic acids leads to partial decomposition of dye aggregates and an increase in monomer fluorescence researchgate.netresearchgate.net.
Role of Protein Ligand-Binding Sites in this compound Interaction
For proteins, particularly calcium-binding proteins, the interaction of this compound is strongly influenced by the presence and characteristics of anionic sites within the protein structure nih.govresearchgate.net. The dye-protein complex formed with calcium-binding proteins absorbs maximally at 615 nm, which is indicative of the binding of individual dye molecules at these anionic sites nih.govresearchgate.net. This interaction with anionic sites is believed to be responsible for the distinct blue or purple staining observed for these proteins nih.govresearchgate.net. This compound's ability to probe the structural features of individual calcium-binding sites makes it a useful tool in studying these proteins medchemexpress.comglpbio.com.
Optimization Strategies and Methodological Refinements for Staall Use
Protocols for Enhanced Staining Sensitivity and Signal Stability
Achieving high sensitivity and stable signals with Stains-all often requires refining standard protocols and considering integration with other staining techniques.
Integration of this compound with Secondary Staining Techniques (e.g., silver nitrate (B79036) enhancement for proteins)
The sensitivity and stability of this compound staining, particularly for acidic proteins, can be significantly enhanced by integrating it with secondary staining techniques like silver nitrate enhancement. A procedure combining established this compound protocols with subsequent silver nitrate incubation and development has been shown to address limitations such as relatively poor staining sensitivity and lack of stability to light when using this compound alone nih.gov. This combined approach allows for the visualization of phosphoproteins and acidic glycoproteins with greater than fivefold higher sensitivity and improved staining stability compared to using this compound in isolation nih.gov.
Furthermore, the this compound/silver protocol can visualize a broader range of proteins, including those not typically detected by standard silver staining methods nih.gov. For instance, porcine bone osteopontin (B1167477), a protein not visualized by standard silver staining, can be observed in amounts as low as 0.25 ng on polyacrylamide gels using this combined method nih.gov. Densitometric scans have demonstrated that the staining intensity achieved with the this compound/silver protocol is proportional to the amount of osteopontin, allowing for quantification over a range from 0.25 to 50 ng nih.gov.
Silver staining in general is a highly sensitive colorimetric method for detecting total protein, involving the deposition of metallic silver at protein band locations thermofisher.com. Silver ions from silver nitrate interact with specific protein functional groups, with strongest interactions occurring with carboxylic acid groups, imidazole, sulfhydryls, and amines thermofisher.com. Sensitizer and enhancer reagents are vital for controlling the specificity and efficiency of silver ion binding and the subsequent conversion to metallic silver thermofisher.com. While silver staining offers high sensitivity, staining responses can vary considerably between different proteins nih.gov. Achieving reproducible intensity can be challenging due to factors like temperature, development time, and gel thickness nih.gov.
Conditions for Minimizing Background Interference and Maximizing Signal-to-Noise Ratio
Minimizing background interference and maximizing the signal-to-noise ratio are critical for obtaining clear and interpretable results with this compound. One method to reduce background when using this compound on PAGE gels involves exposing the gel to light during destaining aatbio.com. This process helps to diminish a dull yellow background that can otherwise appear aatbio.com.
General principles from other staining techniques also offer insights into minimizing background and maximizing signal. For instance, in immunofluorescence, optimizing protocols to minimize autofluorescence and maximize antibody signals can involve using treatments like Sudan Black B to reduce background fluorescence and improve the signal-to-noise ratio nih.gov. Similarly, in flow cytometry, maximizing the signal-to-noise ratio with antibody staining involves using an appropriate concentration of the secondary antibody that yields a saturating signal with the primary antibody present but minimal signal in its absence virginia.edu. Blocking reagents can also be used to minimize non-specific staining virginia.edu.
While not specific to this compound, observations with other stains like SYPRO Orange indicate that extended staining times can potentially increase background fluorescence, which can often be reduced by a brief rinse sigmaaldrich.com. The composition of staining and washing solutions also plays a role; for some stains, adjusting components like acetic acid concentration can improve protein retention and sensitivity, although it might increase background on certain membranes sigmaaldrich.com. Effective washing steps are generally important to remove excess dye and other residual components that contribute to background researchgate.net.
Environmental and Handling Considerations for this compound Reagents
The performance and image quality of this compound staining are significantly influenced by environmental factors and the handling of reagents.
Effects of Light Exposure on this compound Performance and Image Quality
This compound is known to be sensitive to light, and this sensitivity can limit its use due to a lack of stability to light nih.gov. Exposure to light can negatively impact this compound performance and image quality. For example, exposure to light during destaining can produce a dull yellow background aatbio.com.
To mitigate the effects of light, it is recommended to stain gels in the dark, typically by soaking them in a covered container protected from light for the required duration aatbio.com. Conversely, controlled exposure to light is utilized during destaining to clear the background aatbio.com.
The light sensitivity of stains is a general phenomenon, with both visible and ultraviolet (UV) light being capable of causing damage, fading, and deterioration of dyes and colorants nps.govnedcc.org. This damage is cumulative and irreversible nedcc.org. Therefore, protecting this compound reagents and stained gels from light exposure, especially during staining and storage, is crucial for maintaining staining quality and signal stability aatbio.comsigmaaldrich.comuab.edu. Storing this compound stock solutions protected from light is also recommended to maintain their stability aatbio.comsigmaaldrich.com.
Solution Composition and Buffer System Optimization for this compound Staining
The composition of the staining solution and the buffer system used are critical for optimal this compound staining. A typical this compound working solution can be prepared by dissolving the dye in a mixture containing formamide (B127407), isopropanol, a buffer such as Tris-HCl (pH 8.8), and water aatbio.com. Another reported composition for staining slab gels includes this compound, isopropyl alcohol, formamide, and Tris base (pH 8.8) medchemexpress.com. For studying Ca2+-binding proteins in aqueous solution, a standard solution has been described containing Tris base (pH 8.8), this compound, and formamide medchemexpress.com.
The buffer system plays a vital role in maintaining the pH of the staining solution, which is critical for the optimal performance of many staining techniques unibas.ch. The pH of the dye solution and the concentrations of the dyes can be adjusted to optimize staining for different types of biomolecules or tissues unibas.ch. While specific buffer optimization studies solely for this compound across various applications are not extensively detailed in the provided results, the general importance of a stable and appropriate buffer pH for staining is highlighted in the context of other staining methods bdbiosciences.comcellsignal.com. For instance, some buffer systems are designed to maintain cell viability and maximize fluorescence signal intensities generated by pH-sensitive fluorochromes bdbiosciences.com.
Optimizing the concentrations of the components within the this compound staining solution, including the dye itself, organic solvents like formamide and isopropanol, and the buffer, is likely necessary to achieve the best results for specific applications, balancing factors like dye solubility, penetration into the gel or sample matrix, and the desired staining characteristics of different biomolecules.
Comparative Analysis with Alternative Staining Reagents in Research
Stains-all in Contrast to Other Protein Stains (e.g., Coomassie Brilliant Blue, Silver Stains, Fluorescent Dyes)
Protein staining is a fundamental technique in biochemistry and molecular biology, particularly after gel electrophoresis. Common protein stains include Coomassie Brilliant Blue, silver stains, and various fluorescent dyes. researchgate.netbio-rad.comcreative-proteomics.com Each offers distinct advantages and disadvantages in terms of sensitivity, dynamic range, and compatibility with downstream applications.
This compound stains anionic proteins, with highly anionic proteins appearing blue and less acidic proteins staining pink. wikipedia.orgbiomol.com This differential staining based on protein acidity is a feature not typically found with Coomassie or standard silver stains.
Comparative Assessment of Detection Limits and Dynamic Ranges
The detection limit of a stain refers to the minimum amount of a substance that can be reliably visualized. The dynamic range relates to the concentration range over which the stain's intensity is proportional to the amount of the substance, allowing for accurate quantification.
Coomassie Brilliant Blue is a widely used and cost-effective stain with moderate sensitivity, typically detecting proteins in the range of 8–100 ng per band, although some formulations can reach 2 ng per band. researchgate.netcreative-proteomics.comsigmaaldrich.comthermofisher.combiocompare.com It generally offers good quantitative linearity over at least one order of magnitude. cuni.cz
Silver staining is known for its high sensitivity, capable of detecting proteins in the sub-nanogram range, often cited as 0.1 ng to 0.25 ng per band or even below 1 ng. bio-rad.comcreative-proteomics.combiocompare.combioradiations.comgbiosciences.combiocompare.com However, silver staining often suffers from a narrow linear dynamic range, making quantitative analysis more challenging. bio-rad.comgbiosciences.com
Fluorescent protein stains offer sensitivity comparable to or even exceeding silver stains, often in the sub-nanogram range (e.g., 0.25-0.5 ng or 0.1 ng to 0.5 ng), and generally provide a broader linear dynamic range compared to silver stains. researchgate.netcreative-proteomics.combiocompare.combio-rad.com This allows for more accurate quantification over a wider range of protein concentrations.
Here is a comparative overview of typical detection limits for different protein stains:
| Protein Stain | Typical Detection Limit (per band) |
| Coomassie Brilliant Blue | 8-100 ng (some formulations lower) researchgate.netcreative-proteomics.comsigmaaldrich.comthermofisher.combiocompare.com |
| Silver Stain | 0.1-1 ng bio-rad.comcreative-proteomics.combiocompare.combioradiations.comgbiosciences.combiocompare.com |
| Fluorescent Dyes | 0.1-1 ng researchgate.netcreative-proteomics.combiocompare.combio-rad.com |
| This compound (Phosphoproteins) | < 1 ng wikipedia.orgbiomol.com |
| This compound (Anionic Proteins) | Not specified in provided text |
Suitability for Downstream Applications in Proteomics Research
Compatibility with downstream applications such as mass spectrometry (MS) and Western blotting is a critical consideration when choosing a protein stain.
Coomassie Brilliant Blue is generally considered compatible with mass spectrometry, particularly colloidal formulations, as it does not permanently chemically modify proteins. researchgate.netcreative-proteomics.comthermofisher.comcuni.czbioradiations.comgbiosciences.combiocompare.com However, destaining is often required before MS analysis. gbiosciences.com Traditional Coomassie staining methods that involve fixation steps can sometimes trap proteins in the gel, making them less accessible for transfer in Western blotting. biocompare.com
Silver staining, while highly sensitive, can pose challenges for downstream MS analysis. bio-rad.comgbiosciences.com Traditional silver staining protocols often use fixatives like glutaraldehyde (B144438) or formaldehyde, which can cause protein crosslinking, limiting compatibility with MS. gbiosciences.com Some silver staining kits are specifically designed to be MS-compatible. sigmaaldrich.combiocompare.com Silver staining is also not ideal for Western blotting as the fixation can hinder transfer.
Fluorescent protein stains are largely compatible with mass spectrometry because most bind to proteins without causing permanent chemical modifications. researchgate.netcreative-proteomics.comthermofisher.combiocompare.combio-rad.com They are frequently used in both 1D and 2D applications prior to MS or Western blotting. thermofisher.com
This compound stains anionic proteins and is used in SDS-PAGE. wikipedia.orgbiomol.com The provided information does not explicitly detail its compatibility with downstream proteomics applications like MS or Western blotting. However, its mechanism of staining anionic molecules might require specific protocols for efficient protein recovery or transfer compared to stains that bind more generally or reversibly. Further research findings would be needed for a direct comparison of this compound's suitability for these specific downstream applications.
This compound Versus Other Nucleic Acid Stains (e.g., Ethidium (B1194527) Bromide, SYBR Dyes)
Nucleic acid staining is essential for visualizing DNA and RNA after gel electrophoresis, commonly in agarose (B213101) or polyacrylamide gels. ontosight.aiexcedr.com Ethidium bromide (EtBr) has been a widely used stain, but concerns about its mutagenicity have led to the development of safer alternatives, including SYBR dyes and others. nih.govthermofisher.comresearchgate.netbitesizebio.comacs.org
This compound stains nucleic acids, with DNA staining blue and RNA staining bluish-purple. wikipedia.orgbiomol.com This ability to stain both DNA and RNA, with distinct color differentiation, is a notable characteristic.
Evaluation of Sensitivity and Specificity in Nucleic Acid Visualization
Sensitivity in nucleic acid staining refers to the ability to detect low amounts of DNA or RNA. Specificity relates to the stain's preference for nucleic acids over other molecules.
Ethidium bromide is a sensitive fluorescent stain for visualizing DNA and RNA, typically detecting bands of 1–5 ng. bitesizebio.combio-rad.com Its fluorescence increases significantly upon intercalation into nucleic acids. thermofisher.combitesizebio.com
SYBR dyes, such as SYBR Gold and SYBR Green I, are known for their high sensitivity, often being significantly more sensitive than ethidium bromide. nih.govthermofisher.comacs.orgbiotium.comthermofisher.comresearchgate.net SYBR Gold is reported as one of the most sensitive stains, capable of detecting as little as 25 pg of dsDNA or 1 ng of RNA per band, and is over 10-fold more sensitive than ethidium bromide for detecting DNA and RNA in gels. thermofisher.comthermofisher.com SYBR Green I is also highly sensitive, detecting as little as 60 pg of DNA, and exhibits greater fluorescence enhancement when bound to dsDNA compared to RNA, making it suitable for DNA-specific applications. thermofisher.comthermofisher.com
This compound has a reported detection limit of 3 ng for DNA and 90 ng for RNA. wikipedia.orgbiomol.com Comparing these values to the typical detection limits of EtBr and SYBR dyes:
| Nucleic Acid Stain | Typical DNA Detection Limit (per band) | Typical RNA Detection Limit (per band) |
| Ethidium Bromide | 1-5 ng bitesizebio.combio-rad.com | 1-5 ng (for RNA as well) thermofisher.com |
| SYBR Gold | 25 pg thermofisher.comthermofisher.com | 1 ng thermofisher.comthermofisher.com |
| SYBR Green I | 60 pg thermofisher.comthermofisher.com | Less sensitive than for DNA thermofisher.com |
| This compound | 3 ng wikipedia.orgbiomol.com | 90 ng wikipedia.orgbiomol.com |
Based on these figures, SYBR Gold and SYBR Green I are generally more sensitive for DNA detection than both ethidium bromide and this compound. This compound appears to have comparable sensitivity to ethidium bromide for DNA but is significantly less sensitive for RNA compared to both EtBr and SYBR Gold. wikipedia.orgbiomol.comthermofisher.combitesizebio.combio-rad.comthermofisher.com
This compound is a carbocyanine dye that stains anionic molecules. wikipedia.orgbiomol.com While it stains both DNA and RNA, its specificity is broader, also staining anionic proteins and polysaccharides. wikipedia.orgbiomol.com In contrast, EtBr and SYBR dyes are primarily known for their affinity to nucleic acids, although some can bind to other molecules to a lesser extent. ontosight.ai The differential staining colors of this compound for DNA (blue) and RNA (bluish-purple) can aid in distinguishing between these two types of nucleic acids in the same gel, a feature not offered by EtBr or standard SYBR stains which typically fluoresce similarly with both. wikipedia.orgbiomol.com
Considerations for Use in Different Electrophoretic Formats
Nucleic acid stains are used with various electrophoretic formats, primarily agarose gel electrophoresis for larger DNA and RNA molecules and polyacrylamide gel electrophoresis (PAGE) for smaller DNA fragments and RNA. ontosight.ai
Ethidium bromide can be used as an in-gel stain (added to the gel before running) or as a post-stain (soaking the gel after electrophoresis). bitesizebio.com It is widely used in both agarose and polyacrylamide gels. ontosight.aibio-rad.com
SYBR dyes are also versatile and can be used with various gel types. thermofisher.comthermofisher.com SYBR Gold is suitable for many gel types, including agarose and polyacrylamide gels, and does not require a wash step. thermofisher.comthermofisher.com SYBR Green I is also effective in both agarose and polyacrylamide gels. thermofisher.comthermofisher.com Some SYBR formulations, like SYBR Safe, are primarily used as in-gel stains. bitesizebio.com
This compound is used in both SDS-PAGE and agarose gel electrophoresis. wikipedia.orgbiomol.com Its application in both protein and nucleic acid gel electrophoresis formats underscores its versatility in staining different anionic biomolecules separated by these techniques. The staining procedure with this compound is light-sensitive, requiring staining and imaging in the absence of light. wikipedia.orgbiomol.com This is a practical consideration compared to stains like EtBr or SYBR dyes which are typically visualized under UV or blue light after staining. excedr.comthermofisher.combitesizebio.com
The choice of stain and electrophoretic format often depends on the size and type of nucleic acid being analyzed, as well as the required sensitivity and compatibility with detection equipment. This compound's ability to stain both proteins and nucleic acids in the same gel format (like SDS-PAGE or agarose) could be advantageous for specific applications where visualization of multiple molecule types is needed, although its lower sensitivity for RNA and light sensitivity are factors to consider. wikipedia.orgbiomol.com
Limitations of Staall in Current Academic Research Applications
Intrinsic Challenges Related to Stains-all Dye Properties
The chemical nature of this compound contributes to specific challenges during its use in staining protocols.
Susceptibility to Interference from Co-existing Negatively Charged Species
This compound, being a cationic dye, interacts with negatively charged components within a sample. wikipedia.orglumenlearning.comresearchgate.net This can lead to interference from various co-existing negatively charged species, impacting the specificity and clarity of staining. For instance, residual SDS (sodium dodecyl sulfate) in gels can react with the this compound solution and interfere with protein staining. kamiyabiomedical.comcosmobiousa.com Proper and extensive washing steps are required to mitigate this interference. kamiyabiomedical.comcosmobiousa.com
Light Sensitivity and its Implications for Workflow and Data Acquisition
This compound is known to be light-sensitive. wikipedia.orgharvard.eduinterchim.frsigmaaldrich.comsapphirebioscience.com Exposure to light can cause the dye to fade, potentially affecting the intensity and stability of the staining. wikipedia.orginterchim.frsigmaaldrich.com This light sensitivity necessitates performing staining procedures in the dark and often requires immediate photographing of gels after destaining to preserve the staining results. wikipedia.orginterchim.frsigmaaldrich.comsapphirebioscience.com This requirement adds a constraint to the experimental workflow and data acquisition process. An improved this compound staining method has been developed that can be completed within 60 minutes without the need to protect gels from light during the entire staining procedure, addressing this limitation to some extent for specific applications like phosphoprotein staining. nih.gov
Methodological Constraints in this compound-Based Assays
Beyond the intrinsic properties of the dye, the protocols involving this compound also present methodological challenges.
Reproducibility Concerns in Certain Staining Scenarios
Achieving consistent and reproducible results with this compound can be challenging in certain staining scenarios. Factors such as variations in washing steps, staining times, and destaining procedures can influence the outcome. ucdavis.edubio-rad.combitesizebio.com While some staining methods aim for high sensitivity and reproducibility, achieving this consistently with this compound, particularly in complex samples, can be difficult. bio-rad.comresearchgate.net The destaining step, in particular, can be a source of variability in staining protocols. bitesizebio.com
Time-Intensive Protocols for Optimal Staining and Destaining
Optimal staining and destaining using this compound often require lengthy protocols. Staining gels with this compound can take several hours, with some protocols recommending staining in the dark for 3 hours or even overnight for effective results. kamiyabiomedical.comcosmobiousa.comsigmaaldrich.com Similarly, destaining can also be a time-consuming process, potentially taking around 60 minutes or longer depending on the method used. harvard.edu The need for extensive staining and destaining times can make this compound-based assays more time-intensive compared to some alternative staining methods. nih.govwearecellix.com For example, some Coomassie staining protocols can be completed within 90 minutes, including washing and destaining. funakoshi.co.jp
| Limitation | Description | Implications for Research | Relevant Citations |
| Interference from Negatively Charged Species | This compound interacts with various anionic molecules, leading to potential interference from non-target species. | Reduced specificity and clarity of staining, requiring rigorous washing steps. | wikipedia.orgkamiyabiomedical.comcosmobiousa.comlumenlearning.comresearchgate.net |
| Light Sensitivity | The dye degrades or fades upon exposure to light. | Requires staining and storage in the dark, necessitating immediate documentation and limiting experimental flexibility. | wikipedia.orgharvard.eduinterchim.frsigmaaldrich.comsapphirebioscience.com |
| Reproducibility Concerns | Variability in staining intensity and background can occur depending on protocol execution. | Challenges in obtaining consistent results, particularly for quantitative analysis. | ucdavis.edubio-rad.combitesizebio.comresearchgate.net |
| Time-Intensive Protocols | Optimal staining and destaining procedures often require several hours. | Increases overall experimental time, potentially limiting throughput compared to faster staining methods. | kamiyabiomedical.comcosmobiousa.comharvard.edusigmaaldrich.comnih.govwearecellix.com |
Future Research Directions and Emerging Applications of Staall
Development of Novel Stains-all Derivatives with Enhanced Properties
Future research is focused on developing modified versions of this compound to overcome current limitations and improve its capabilities. This involves strategies to enhance its stability, reduce interference from other substances, and broaden the range of detectable molecules.
Strategies for Improving Stability and Reducing Interference
This compound is known to be light-sensitive, requiring staining procedures to be performed in the absence of light and images captured immediately wikipedia.org. This inherent light sensitivity presents a challenge for applications requiring longer incubation or analysis times. Research into novel derivatives could focus on modifying the chemical structure of this compound to increase its photostability, perhaps through the incorporation of stabilizing functional groups or encapsulation within protective matrices.
Another area of improvement involves reducing interference from non-target molecules or components within complex biological samples. While this compound is selective for anionic molecules, variations in sample composition can sometimes lead to background staining or altered staining characteristics. Strategies to reduce interference might involve the synthesis of derivatives with altered charge distribution or increased specificity for particular types of anionic biomolecules. For example, modifications could aim to enhance binding to highly anionic proteins or specific nucleic acid structures while minimizing interaction with less anionic species. Research on other staining methods, such as silver staining, has shown that modifying protocols with additives like AMP, PVP, Tween-80, and xylene can enhance detection ability and reduce background staining, suggesting potential avenues for this compound modifications or optimized staining protocols nih.govresearchgate.net. Understanding the principle of stain interference is crucial for developing anti-stain techniques researchgate.net.
Exploration of Modified this compound for Expanded Detection Capabilities
The metachromatic nature of this compound allows for the differentiation of certain biomolecules based on color shifts wikipedia.org. Future research could explore modifications that enhance or alter these metachromatic properties to enable the differentiation or specific detection of a wider range of molecules or even conformational states of biomolecules. This could involve synthesizing derivatives with different chromophores or altering the spatial arrangement of the dye's functional groups.
Furthermore, novel this compound derivatives could be designed to exhibit fluorescence properties, either in addition to or instead of its visible light absorption. Fluorescent stains are highly valuable in various imaging and detection techniques, offering increased sensitivity and the possibility of multiplexed detection when combined with other fluorescent probes. Research into novel fluorescent dyes, such as thio-anthraquinone derivatives, highlights the potential for developing new staining agents with specific tissue or biomolecule targeting capabilities lew.ro. Similarly, the synthesis of novel dithiazolylbenzothiadiazole derivatives has shown promise for selective cellular staining researchgate.net.
Integration of this compound with Advanced Analytical Platforms
The unique properties of this compound make it a potential candidate for integration with advanced analytical platforms, opening up possibilities for high-throughput and sensitive biomolecule analysis.
Potential in High-Throughput Screening Methodologies
High-throughput screening (HTS) is a critical process in drug discovery and biological research, enabling the rapid evaluation of large libraries of compounds or genetic elements bio-rad.combiobide.com. This compound's ability to stain various anionic biomolecules could be leveraged in HTS assays, particularly those involving the detection or quantification of proteins, nucleic acids, or polysaccharides. For instance, modified this compound derivatives with improved stability and sensitivity could be incorporated into automated screening platforms for the rapid assessment of changes in biomolecule levels or modifications in response to various treatments. The development of automated staining systems for histological stains demonstrates the feasibility of integrating staining procedures into high-throughput workflows roche.com. Evaluating virtual staining for high-throughput screening is also an area of research researchgate.net.
Application in Biosensor Development for Biomolecule Detection
Biosensors are devices that combine a biological recognition element with a transducer to detect specific biomolecules nih.govacs.org. This compound's selective binding to anionic molecules makes it a promising candidate for integration into biosensor designs. Modified this compound molecules could potentially serve as the recognition element or as an indicator within a biosensor, providing a detectable signal upon binding to the target analyte. For example, a biosensor could be developed where this compound is immobilized on a surface and its spectral properties change upon binding to a target protein or nucleic acid, allowing for label-free detection. Research into silicon-based biosensors and metasurface biosensors highlights the ongoing efforts to develop sensitive and efficient platforms for biomolecule detection mdpi.comfrontiersin.org. The challenges in biosensor development include efficient signal capturing and transduction, enhancing transducer performance, and miniaturization nih.govresearchgate.net.
Unraveling Further Details of this compound-Biomolecule Binding Dynamics
While this compound is known to bind to anionic biomolecules, a more detailed understanding of the precise binding dynamics, including the specific residues or structures involved and the kinetics of interaction, could lead to the rational design of improved derivatives and applications. Research employing techniques such as spectroscopy, calorimetry, and molecular modeling could provide deeper insights into these interactions. Understanding biomolecule adsorption and binding kinetics on solid surfaces is crucial for various applications, including biosensor development aip.orgpnas.org. Techniques like Fluorescence Correlation Spectroscopy (FCS) are being used to quantify biomolecular binding dynamics uni-muenchen.de. Further studies in this area could optimize staining conditions, improve specificity, and facilitate the development of novel applications for this compound.
Kinetic Studies of Dye-Substrate Interactions
Kinetic studies investigating the interaction rates and affinities between this compound and its diverse substrates are essential for optimizing staining protocols and understanding the dynamics of dye binding. Research in this area could involve real-time binding analyses to determine association and dissociation constants for this compound with different anionic molecules like DNA, RNA, proteins, and polysaccharides. researchgate.netnih.gov Understanding the kinetics of these interactions can provide insights into the factors influencing staining intensity and specificity, such as substrate concentration, ionic strength, and pH. basicmedicalkey.comnationaldiagnostics.com For instance, studies on other dyes have shown that binding kinetics can range from fractions of a second to hours, and their affinity can depend on factors like substrate tension. researchgate.net
Detailed kinetic analyses could employ techniques like stopped-flow fluorescence spectroscopy or surface plasmon resonance (SPR) to monitor the binding process in real-time. researchgate.netnih.gov These studies could quantify parameters such as the association rate constant (kon) and the dissociation rate constant (koff), allowing for the calculation of the equilibrium dissociation constant (KD). Such data would be invaluable for developing more efficient and controlled staining procedures and for understanding how this compound competes with or is influenced by other molecules in a complex biological environment.
While specific kinetic data for this compound with a wide range of substrates is an area for future exploration, existing research on other dyes provides a framework. For example, studies on SYTOX Orange stain binding to double-stranded DNA have revealed rapid association rates, suggesting a diffusion-controlled process. researchgate.net Similarly, investigations into the interaction of dietary stains like Orange II with dentin matrix proteins have quantified binding strengths to different protein components. nih.gov Applying these methodologies to this compound will be critical for advancing its use.
Advanced Spectroscopic Investigations into Conformational Specificity
Advanced spectroscopic techniques can provide detailed information about how this compound interacts with its substrates at the molecular level, particularly concerning conformational specificity. This compound is known to exhibit metachromasia, where its absorption spectrum changes depending on the molecule it binds to. wikipedia.org This property suggests that the dye's electronic state and, consequently, its color are influenced by the microenvironment and the conformation of the binding site.
Techniques such as UV-Vis spectroscopy can be used to study the changes in the absorption spectrum of this compound upon binding to different molecules, providing information about the formation of dye aggregates or specific dye-substrate complexes. photochemcad.com Circular Dichroism (CD) spectroscopy is particularly powerful for investigating the interaction of this compound with chiral molecules like proteins and nucleic acids. nih.gov Induced CD signals in the dye's absorption region upon binding can indicate that the dye is in a chiral environment, providing insights into the conformation of the binding site and how the dye molecule is oriented. nih.gov Studies on the interaction of this compound with calcium-binding proteins like calmodulin have utilized CD spectroscopy to show that the dye binds to calcium-binding sites and that this binding induces a CD band that is abolished upon calcium addition, highlighting the conformational sensitivity of the interaction. nih.gov
Future research could employ techniques like Resonance Raman spectroscopy or Surface-Enhanced Raman Spectroscopy (SERS) to gain more detailed vibrational information about the bound dye and the interacting substrate residues. acs.org These techniques can provide insights into the chemical groups involved in binding and potential conformational changes in the substrate upon dye interaction. acs.org Furthermore, advanced fluorescence spectroscopy techniques, such as fluorescence lifetime imaging microscopy (FLIM) or Förster Resonance Energy Transfer (FRET), could be used to study the proximity and dynamics of this compound binding to specific cellular structures or molecules in living or fixed samples. scbt.commdpi.com These approaches can offer a higher resolution understanding of where and how this compound interacts within complex biological systems, potentially revealing novel applications for imaging specific molecular conformations or interactions. mdpi.comdermnetnz.org
Investigating the conformational specificity of this compound binding is crucial because the function of biomolecules is intimately linked to their three-dimensional structure. mdpi.com Understanding how this compound interacts with specific protein folds, nucleic acid conformations (like branched DNA), or polysaccharide structures could lead to its use as a tool for identifying or studying these specific conformations in research and diagnostics. nih.govresearchgate.net
Q & A
Q. What are the fundamental principles behind the Stains-all assay for polysaccharide quantification, and how does it compare to other colorimetric methods?
The this compound assay is a cationic carbocyanine dye-based method that binds to polyanionic molecules like polysaccharides, enabling quantification via spectrophotometry. Unlike methods relying on specific functional groups (e.g., the Hestrin assay for O-acetyl content), this compound detects overall polyanionic charge, making it less susceptible to interference from non-target molecules like proteins (e.g., CRM197) or poly-L-lysine . Validation studies recommend comparing this compound with orthogonal assays (e.g., SEC-MALS for molecular weight) to confirm specificity in complex matrices .
Q. How should researchers design experiments to validate the specificity of this compound in complex biological matrices?
Experimental validation requires:
- Spike-and-recovery tests : Introduce known quantities of the target polysaccharide into a matrix (e.g., vaccine formulations) and measure recovery rates.
- Interference checks : Assess cross-reactivity with common matrix components (e.g., proteins, lipids) by comparing this compound results with alternative assays (e.g., micro BCA for proteins) .
- Blinded replicates : Use independent analysts to minimize bias in data interpretation .
Advanced Research Questions
Q. How can researchers address discrepancies between this compound assay results and alternative quantification methods (e.g., Hestrin assay) in the analysis of O-acetylated polysaccharides?
Discrepancies often arise from methodological differences. For example, Salmonella Typhi Vi polysaccharide quantification via this compound may yield higher values than the Hestrin assay because this compound detects total polysaccharide mass, while Hestrin measures only O-acetylated residues (60–90% of monosaccharides in Vi polysaccharide) . To resolve contradictions:
- Characterize sample heterogeneity : Use NMR or HPLC to quantify O-acetylation levels.
- Normalize data : Express results as a ratio of this compound (total polysaccharide) to Hestrin (functional groups) to assess batch consistency .
- Report limitations : Clearly state assay scope in publications (e.g., this compound cannot distinguish between acetylated and non-acetylated residues) .
Q. What methodological considerations are critical when integrating this compound-based data into meta-analyses or systematic reviews of glycoconjugate vaccines?
- Data harmonization : Convert this compound results into standardized units (e.g., µg/mL) and document buffer conditions (e.g., pH, ionic strength), which affect dye binding .
- Heterogeneity assessment : Use I² statistics to quantify variability across studies due to assay differences (e.g., this compound vs. SEC-MALS) .
- Sensitivity analysis : Exclude studies with unvalidated this compound protocols to test result robustness .
Methodological and Analytical Focus
Q. What statistical approaches are recommended for analyzing variability in this compound assay replicates?
- Repeatability : Calculate intra-assay CV% using triplicate measurements.
- Reproducibility : Perform inter-laboratory comparisons with standardized reference materials.
- Error modeling : Use linear regression to identify sources of variability (e.g., pipetting accuracy, spectrophotometer drift) .
Q. How should researchers document this compound protocols to ensure reproducibility in glycobiology studies?
Follow CONSORT-like guidelines for assay reporting:
- Detailed protocols : Specify dye concentration, incubation time, and wavelength (e.g., 535 nm for polysaccharides) .
- Raw data sharing : Publish absorbance values and calibration curves in repositories like Zenodo to enable reanalysis .
- Negative controls : Include samples without polysaccharides to confirm no nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
